molecular formula C10H16FNO4 B8543057 (3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid

(3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid

Cat. No. B8543057
M. Wt: 233.24 g/mol
InChI Key: YVMHYDQOUZWQQA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

(3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)/t10-/m1/s1

InChI Key

YVMHYDQOUZWQQA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (100 mg) was added a mixed solution of concentrated hydrochloric acid (1 mL) and AcOH (0.2 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred for 1 hour, and then stirred at 100° C. for 5 hours. After confirming that the starting materials were lost, the resultant was concentrated under reduced pressure and then azeotroped with toluene three times. The residue was dissolved in a mixed liquid of acetone (0.6 mL) and water (1 mL), and Na2CO3 (64 mg) and DIBOC (132 mg) were added thereto at 0° C., followed by warming to room temperature and then stirring for 15 hours. The reaction mixture was concentrated under reduced pressure and acetone was evaporated. To the residue was added diethylether for liquid separation. The aqueous layer was combined, cooled to 0° C., and adjusted to pH=2 to 3 with 2 M hydrochloric acid. EtOAc was added thereto for extraction. The organic layer was washed with brine, dried over MgSO4, and then concentrated under reduced pressure to obtain 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (70 mg) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

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